4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine
Overview
Description
4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde and a chlorinating agent. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Electrophilic substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of N-alkyl or N-aryl derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, antiviral agent, and in the treatment of neurological disorders.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors to modulate their signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Similar structure but different substitution pattern.
Imidazo[1,2-a]pyridine: Different fusion pattern of the imidazole and pyridine rings.
Imidazo[1,5-a]pyridine: Another isomer with a distinct fusion pattern.
Uniqueness
4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
4-Chloro-2-phenyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound notable for its potential therapeutic applications, particularly in oncology and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is CHClN, with a molecular weight of approximately 225.66 g/mol. The compound features a fused imidazole and pyridine ring system with a chlorine atom and a phenyl group attached to the imidazole moiety. This unique structure contributes to its diverse biological activities.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of various enzymes. Notably, it has shown significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This inhibition suggests potential applications in cancer therapy by blocking tumor cell proliferation .
Anticancer Activity
The compound has been evaluated for its anticancer properties against several human cancer cell lines. For instance, studies have demonstrated that it exhibits selective antiproliferative activity against colorectal carcinoma (HCT-116) and lung carcinoma (NCI-H460) cells, with IC values in the micromolar range . The presence of the chlorine atom enhances its interaction with biological targets, increasing its efficacy compared to structurally similar compounds.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural features. The following table summarizes the SAR of this compound compared to related imidazo[4,5-c]pyridine derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine | Methyl group instead of phenyl | Anticancer and antimicrobial |
4-Chloro-7-fluoro-1H-imidazo[4,5-c]pyridine | Fluorine substitution | Enhanced CNS activity |
7-Chloro-2-methylimidazo[4,5-c]pyridine | Methyl group at position 2 | Antimicrobial properties |
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine | Different ring system | Varies widely in biological effects |
This comparison illustrates how variations in substituents influence the biological activity of these compounds.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Antiproliferative Studies : In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. For example, it showed an IC value of approximately 8.6 nM when tested alongside temozolomide on breast cancer cell lines .
- Enzyme Interaction Studies : The compound's ability to inhibit CDKs was confirmed through kinetic studies, revealing its potential as a therapeutic agent in cancer treatment by preventing cell cycle progression .
- Comparative Efficacy : When compared to other imidazo[4,5-c]pyridine derivatives, 4-chloro-2-phenyl exhibited superior potency due to the electron-withdrawing effects of the chlorine atom, which enhances binding affinity to target enzymes .
Properties
IUPAC Name |
4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-11-10-9(6-7-14-11)15-12(16-10)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWHMSVVFSBWIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70225985 | |
Record name | 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70225985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75007-96-4 | |
Record name | 4-Chloro-2-phenyl-3H-imidazo[4,5-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75007-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075007964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70225985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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